

Physical and chemical properties of trans-10-Pentadecenoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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An In-depth Technical Guide to Trans-10-Pentadecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-10-Pentadecenoic acid, a monounsaturated fatty acid with the molecular formula $C_{15}H_{28}O_2$, is a subject of growing interest in lipid research.^[1] As a trans-isomer of a C15 fatty acid, its physical, chemical, and biological properties are of significant interest for various applications, including its potential role in metabolic pathways and cellular signaling. This guide provides a comprehensive overview of the current knowledge on trans-10-Pentadecenoic acid, with a focus on its physicochemical properties, experimental protocols for its study, and its known biological functions.

Physical and Chemical Properties

The distinct chemical structure of trans-10-Pentadecenoic acid, characterized by a 15-carbon chain with a trans double bond at the tenth carbon, dictates its physical and chemical behavior. A summary of its key properties is presented below.

Data Presentation: Physicochemical Properties of Trans-10-Pentadecenoic Acid

Property	Value	Source/Comments
IUPAC Name	(E)-pentadec-10-enoic acid	[1]
Synonyms	trans-10-Pentadecenoic acid, 10(E)-Pentadecenoic acid	[1]
CAS Number	321744-58-5	[1]
Molecular Formula	C15H28O2	[1]
Molecular Weight	240.38 g/mol	[1]
Melting Point	Not experimentally determined for this specific isomer. The saturated counterpart, pentadecanoic acid (C15:0), has a melting point of 51-53 °C. Trans fatty acids generally have higher melting points than their cis isomers due to their straighter chain structure allowing for better packing.	[2]
Boiling Point	Not experimentally determined for this specific isomer. The boiling point of pentadecanoic acid is 257 °C at 100 mmHg. Long-chain fatty acids have low vapor pressures.	[2][3]
Solubility	Soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4]	
λ_{max}	230 nm	[4]

Spectral Data (Predicted and Inferred)

While specific experimental spectra for trans-10-Pentadecenoic acid are not readily available, the following characteristics can be predicted based on the analysis of similar compounds:

- **¹H NMR:** The protons attached to the trans double bond (H-10 and H-11) are expected to show chemical shifts in the range of δ 5.3-5.5 ppm. The coupling constant (J-value) for these protons would be in the range of 11-18 Hz, which is characteristic of a trans-alkene. The terminal methyl protons would appear as a triplet around δ 0.9 ppm, while the methylene protons adjacent to the carbonyl group would be found around δ 2.3 ppm.[\[5\]](#)[\[6\]](#)
- **¹³C NMR:** The carbons of the trans double bond (C-10 and C-11) are expected to have chemical shifts in the range of δ 125-135 ppm. The carbonyl carbon (C-1) would appear significantly downfield, typically in the range of δ 175-180 ppm. The chemical shifts of the aliphatic carbons would range from approximately δ 14 to 34 ppm.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Infrared (IR) Spectroscopy:** A characteristic absorption band for the trans C=C double bond stretch is expected around 965-975 cm⁻¹. The C=O stretch of the carboxylic acid will be prominent around 1700-1725 cm⁻¹. The O-H stretch will be a broad band in the region of 2500-3300 cm⁻¹.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- **Mass Spectrometry (MS):** In electrospray ionization (ESI) mass spectrometry, the deprotonated molecule [M-H]⁻ at m/z 239.2 would be the prominent ion in negative mode. Fragmentation of fatty acids in mass spectrometry can provide information about the position of the double bond, although it often requires derivatization to enhance fragmentation and specificity.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Experimental Protocols

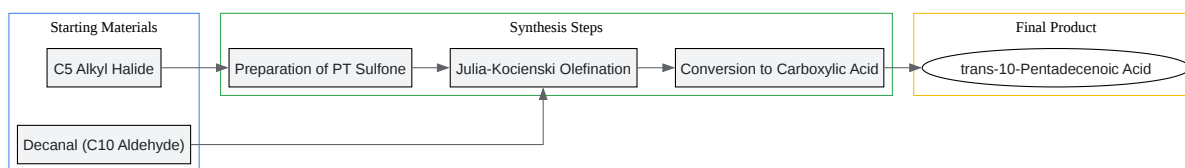
Synthesis of Trans-10-Pentadecenoic Acid

A specific, detailed protocol for the synthesis of trans-10-Pentadecenoic acid is not readily available in the literature. However, a plausible synthetic route can be designed using established methods for the stereoselective synthesis of trans-alkenes, such as the Wittig reaction or the Julia-Kocienski olefination.[\[1\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

Proposed Synthetic Strategy via Julia-Kocienski Olefination:

This method is known for its high (E)-selectivity in alkene formation.[\[21\]](#)[\[23\]](#)[\[25\]](#)

- Preparation of the Sulfone: Synthesize the required phenyl tetrazolyl (PT) sulfone derivative from a C5 alkyl halide.
- Preparation of the Aldehyde: Prepare decanal, the C10 aldehyde component.
- Olefination Reaction: Deprotonate the sulfone with a strong base (e.g., KHMDS) and react the resulting carbanion with decanal. The intermediate will undergo spontaneous elimination to yield the trans-alkene with a terminal functional group.
- Conversion to Carboxylic Acid: The terminal functional group on the newly formed alkene is then converted to a carboxylic acid through standard organic chemistry transformations (e.g., oxidation of a primary alcohol or hydrolysis of a nitrile).



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Proposed workflow for the synthesis of trans-10-Pentadecenoic acid.

Purification Protocol

Purification of the synthesized trans-10-Pentadecenoic acid can be achieved through a combination of standard techniques:

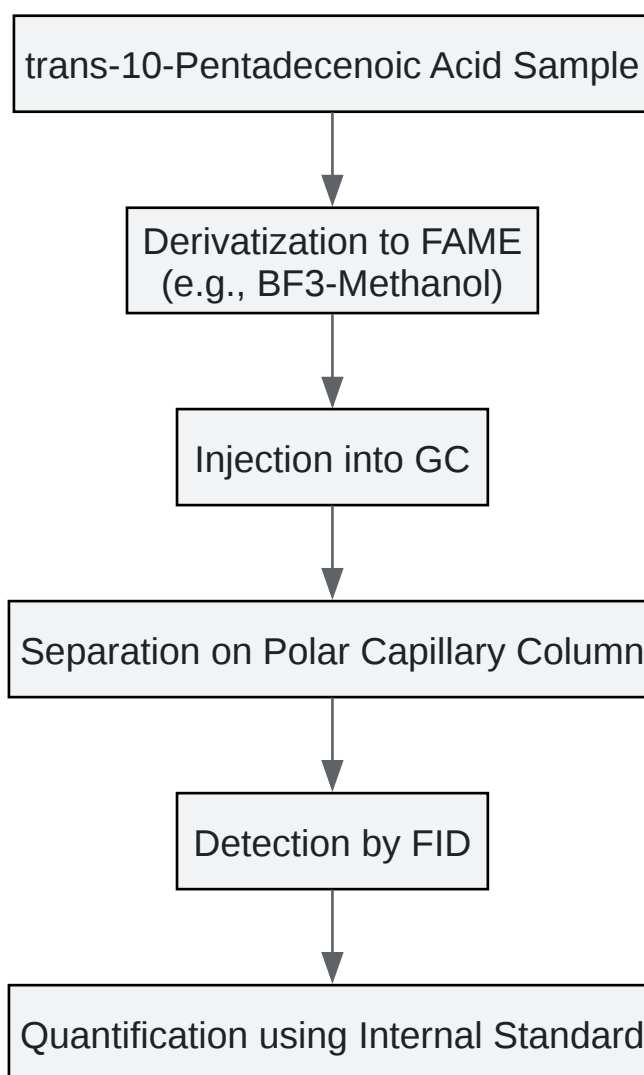
- Extraction: After the reaction work-up, the crude product is extracted into an organic solvent.
- Chromatography: Column chromatography on silica gel is a standard method for purifying fatty acids. A gradient of ethyl acetate in hexane is typically used as the eluent.

- Crystallization: For further purification, crystallization from a suitable solvent at low temperatures can be employed.

Analytical Protocol: Gas Chromatography (GC)

Gas chromatography is the most common method for the analysis and quantification of fatty acids.

- Derivatization to Fatty Acid Methyl Esters (FAMES): The carboxylic acid group is derivatized to its methyl ester to increase volatility for GC analysis. A common method is to use a reagent like boron trifluoride in methanol (BF₃-methanol).
- GC-FID Analysis: The FAME sample is injected into a gas chromatograph equipped with a flame ionization detector (FID). A polar capillary column (e.g., a cyanopropylsiloxane phase like SP-2560 or CP-Sil 88) is used to separate the FAMES based on their chain length, degree of unsaturation, and geometry of the double bonds.
- Quantification: Quantification is achieved by comparing the peak area of the trans-10-pentadecenoic acid methyl ester to that of an internal standard with a known concentration.



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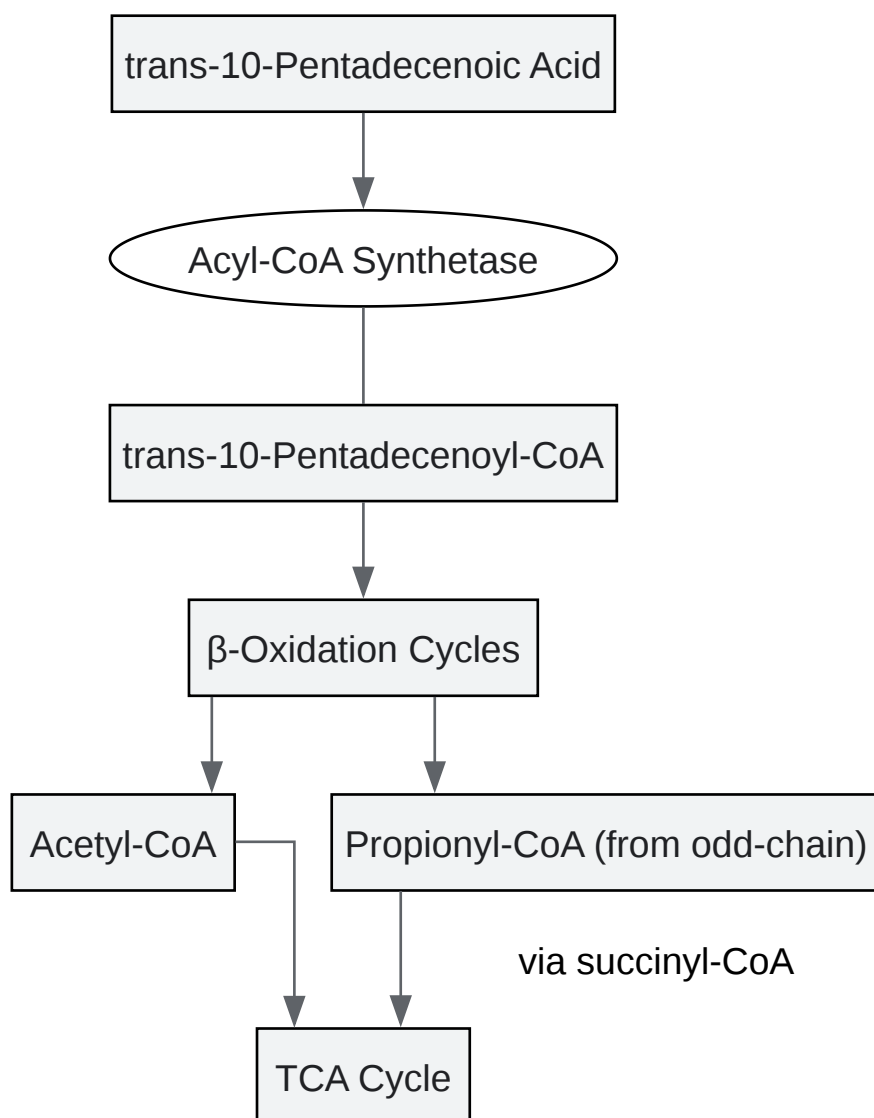
Workflow for the GC analysis of trans-10-Pentadecenoic acid.

Biological Activity and Signaling Pathways

Trans-10-Pentadecenoic acid has been implicated in several biological processes, primarily related to fatty acid metabolism and inflammatory responses.

Role in β -Oxidation

Fatty acids are broken down in the mitochondria and peroxisomes through a process called β -oxidation to produce energy. For unsaturated fatty acids, additional enzymes are sometimes required to handle the double bonds. Studies have shown that trans-10-Pentadecenoic acid can be degraded by the core enzymes of the β -oxidation pathway.

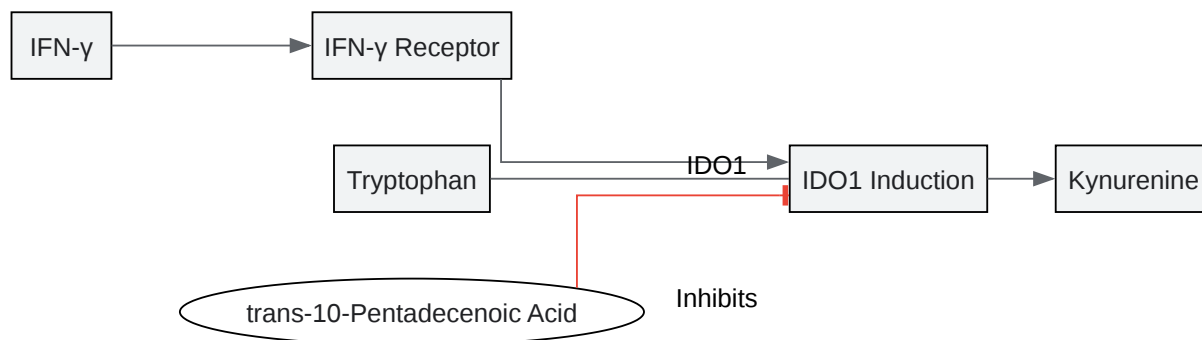


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Simplified diagram of the β-oxidation of trans-10-Pentadecenoic acid.

Inhibition of Kynurenine Production

Trans-10-Pentadecenoic acid has been shown to inhibit the production of kynurenine induced by interferon-gamma (IFN- γ) in THP-1 cells.[4][28] The kynurenine pathway is the primary route for tryptophan metabolism and is implicated in immune regulation and inflammation. The enzyme indoleamine 2,3-dioxygenase (IDO1) is a key regulator of this pathway and is induced by IFN- γ .



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Inhibition of IFN-γ-induced kynurenine production by trans-10-Pentadecenoic acid.

Conclusion

Trans-10-Pentadecenoic acid is a fatty acid with distinct properties that warrant further investigation. While data on its physical characteristics and specific synthesis protocols are still emerging, its involvement in key metabolic and inflammatory pathways suggests its potential as a modulator of cellular processes. The experimental approaches outlined in this guide provide a framework for researchers to further explore the synthesis, analysis, and biological functions of this intriguing molecule. Future studies are needed to fully elucidate its role in health and disease, which could open new avenues for therapeutic development.

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- To cite this document: BenchChem. [Physical and chemical properties of trans-10-Pentadecenoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562531#physical-and-chemical-properties-of-trans-10-pentadecenoic-acid]

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